Decarboxy Ciprofloxacin
CAS No.: 105394-83-0
Cat. No.: VC21348882
Molecular Formula: C16H18FN3O
Molecular Weight: 287.33 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 105394-83-0 |
---|---|
Molecular Formula | C16H18FN3O |
Molecular Weight | 287.33 g/mol |
IUPAC Name | 1-cyclopropyl-6-fluoro-7-piperazin-1-ylquinolin-4-one |
Standard InChI | InChI=1S/C16H18FN3O/c17-13-9-12-14(10-15(13)19-7-4-18-5-8-19)20(11-1-2-11)6-3-16(12)21/h3,6,9-11,18H,1-2,4-5,7-8H2 |
Standard InChI Key | QDYUSAJJDOBXBM-UHFFFAOYSA-N |
SMILES | C1CC1N2C=CC(=O)C3=CC(=C(C=C32)N4CCNCC4)F |
Canonical SMILES | C1CC1N2C=CC(=O)C3=CC(=C(C=C32)N4CCNCC4)F |
Appearance | Light Yellow Solid |
Melting Point | 197-199 °C |
Chemical Structure and Properties
Structural Characteristics
Decarboxy Ciprofloxacin maintains the core quinolone structure common to all fluoroquinolones but lacks the carboxylic acid group at the 3-position that is characteristic of active fluoroquinolone antibiotics. The compound retains other key structural features including the cyclopropyl group at position 1, the fluorine atom at position 6, and the piperazine ring at position 7.
Physicochemical Properties
As a derivative of Ciprofloxacin, Decarboxy Ciprofloxacin shares some physicochemical properties with its parent compound while differing in others due to the absence of the carboxylic acid group. The removal of this acidic functional group alters the compound's solubility profile, acid-base properties, and molecular interactions, which contributes to its different biological behavior.
Structure-Activity Relationships
The carboxylic acid group at position 3 of fluoroquinolones is known to be critical for antibacterial activity, as it forms essential interactions with the target enzymes . Its absence in Decarboxy Ciprofloxacin provides valuable insights into the molecular requirements for fluoroquinolone activity and has contributed significantly to our understanding of how these antibiotics function at the molecular level .
Mechanism of Action
Molecular Basis for Reduced Activity
The carboxylic acid moiety in active fluoroquinolones forms critical hydrogen bonds with amino acid residues in the binding pocket of DNA gyrase and topoisomerase IV . The absence of this functional group in Decarboxy Ciprofloxacin prevents these critical interactions, explaining its dramatically reduced antibacterial activity .
Biological Activity
Comparative Antibacterial Efficacy
Research has demonstrated that Decarboxy Ciprofloxacin exhibits substantially reduced antibacterial activity compared to Ciprofloxacin. Studies indicate that decarboxylated analogs of fluoroquinolones, including Decarboxy Ciprofloxacin, are 60-fold to over 25,000-fold less active than their parent compounds .
Activity Profile Against Bacterial Strains
The available research indicates significant reductions in activity against various bacterial species. When tested against wild-type Escherichia coli, E. coli tolC knockout (an efflux pump knockout), and Mycobacterium smegmatis, decarboxylated fluoroquinolone derivatives consistently showed markedly reduced inhibitory effects .
Fluoroquinolone Type | Relative Activity Compared to Parent Compound |
---|---|
Decarboxylated Ciprofloxacin | 60-fold to 25,000-fold less active |
Decarboxylated Moxifloxacin | 60-fold to 25,000-fold less active |
Decarboxylated Ulifloxacin | 60-fold to 25,000-fold less active |
Note: Specific minimum inhibitory concentration (MIC) values for different bacterial strains vary but consistently demonstrate significantly reduced activity compared to the parent compounds .
Structure-Function Insights
The dramatic reduction in antibacterial activity of Decarboxy Ciprofloxacin confirms the critical importance of the carboxylic acid group at the C-3 position in fluoroquinolone antibiotics . This observation has contributed significantly to the understanding of structure-activity relationships in this class and has guided the development of new fluoroquinolone derivatives with enhanced properties .
Synthesis Methods
Decarboxylation Approach
Decarboxy Ciprofloxacin can be synthesized through the decarboxylation of Ciprofloxacin using established methods for cyanide-mediated decarboxylation of fluoroquinolones . This synthetic approach has been documented in the scientific literature as an effective method for removing the carboxylic acid group from fluoroquinolone structures .
Synthetic Procedures
The synthesis typically involves treating Ciprofloxacin with cyanide in an appropriate solvent under controlled conditions. The reaction proceeds through a mechanism that results in the selective removal of the carboxylic acid group while preserving other functional groups in the molecule . This procedure allows for the production of Decarboxy Ciprofloxacin with sufficient purity for research purposes.
Research Applications
Structure-Activity Relationship Studies
Decarboxy Ciprofloxacin has proven valuable in structure-activity relationship studies of fluoroquinolones . By comparing its properties with those of Ciprofloxacin, researchers have gained important insights into the role of the carboxylic acid group in antibacterial activity, which has contributed to the rational design of new fluoroquinolone derivatives with optimized properties .
Pharmaceutical Research
In pharmaceutical research, Decarboxy Ciprofloxacin serves as a reference compound that helps establish the minimal structural requirements for fluoroquinolone activity . This information is crucial for medicinal chemists working on the development of novel antibacterial agents with improved properties, such as enhanced potency, broader spectrum of activity, or reduced side effects .
Environmental Studies
Fluoroquinolones and their degradation products, including decarboxylated derivatives, are subjects of environmental studies aimed at understanding their fate and potential ecological impacts. Such research helps assess the environmental persistence and potential risks associated with these compounds following their use in human and veterinary medicine.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume